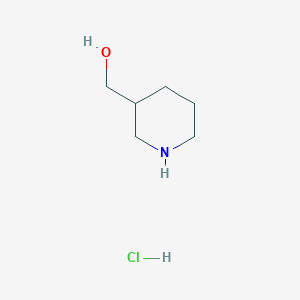

Piperidin-3-ylmethanol hydrochloride

Descripción

BenchChem offers high-quality Piperidin-3-ylmethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-3-ylmethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

piperidin-3-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFTUQPTEOPYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595123 | |

| Record name | (Piperidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400771-49-5 | |

| Record name | (Piperidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Spectroscopic Characterization of Piperidin-3-ylmethanol Hydrochloride

This guide provides a comprehensive technical analysis of Piperidin-3-ylmethanol hydrochloride, focusing on spectroscopic characterization, synthesis logic, and quality control.

Executive Summary & Compound Identity

Piperidin-3-ylmethanol hydrochloride (also known as 3-hydroxymethylpiperidine HCl) is a critical saturated N-heterocyclic building block. It serves as a scaffold in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics. Its value lies in the 3-position chirality and the orthogonal reactivity of the secondary amine and the primary alcohol.

This guide moves beyond basic data listing to explain the spectral behavior of the molecule in its salt form, which differs significantly from the free base often found in databases.

Chemical Identity Table[1][2][3][4]

| Property | Detail |

| IUPAC Name | Piperidin-3-ylmethanol hydrochloride |

| Common Name | 3-(Hydroxymethyl)piperidine HCl |

| CAS (Free Base) | 4606-65-9 |

| CAS (Racemic HCl) | 400771-49-5 (varies by vendor) |

| CAS ((R)-HCl) | 1124199-58-1 |

| CAS ((S)-HCl) | 1125551-75-8 |

| Formula | C₆H₁₃NO[1][2][3][4][5][6][7][8] · HCl |

| MW | 151.63 g/mol (Salt); 115.17 g/mol (Base) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | High in Water, DMSO, Methanol; Low in CH₂Cl₂, Et₂O |

Synthesis & Formation Logic

To understand the impurity profile in spectroscopy, one must understand the genesis of the material. The two most common industrial routes are the hydrogenation of 3-pyridinemethanol and the reduction of ethyl nipecotate.

Synthesis Workflow (Graphviz)

The following diagram illustrates the reduction pathway and the salt formation step, highlighting potential impurities (over-reduction or incomplete reduction).

Figure 1: Synthetic pathway from Ethyl Nipecotate to the HCl salt. Note that LiAlH₄ reduction requires careful quenching to avoid aluminum salts in the final product.

Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR)

Critical Technical Note: Most databases display the Free Base spectrum in CDCl₃. The HCl salt is insoluble in CDCl₃ and is typically run in D₂O or DMSO-d₆. Protonation of the nitrogen causes a significant downfield shift (deshielding) of the

¹H NMR (400 MHz, D₂O)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| 2-H (eq) | 3.35 - 3.45 | dd (Broad) | 1H | |

| 6-H (eq) | 3.20 - 3.30 | d (Broad) | 1H | |

| CH₂-OH | 3.38 - 3.42 | d (J ~ 6 Hz) | 2H | Hydroxymethyl group |

| 2-H (ax) | 2.80 - 2.95 | t (Broad) | 1H | Geminal to 2-H(eq), axial |

| 6-H (ax) | 2.65 - 2.80 | t (Broad) | 1H | Geminal to 6-H(eq), axial |

| 3-H | 1.85 - 2.00 | m | 1H | Methine chiral center |

| 4-H, 5-H | 1.50 - 1.90 | m | 3H | Ring methylene envelope |

| 4-H (ax) | 1.15 - 1.30 | m | 1H | High field axial proton |

-

Solvent Exchange: In D₂O, the -OH and -NH₂⁺ protons exchange rapidly with deuterium and are not observed . To see these labile protons, run the sample in DMSO-d₆ .

-

DMSO-d₆ Profile: In DMSO, you will see a broad singlet at

8.5-9.0 ppm (NH₂⁺) and a triplet/broad singlet at

¹³C NMR (100 MHz, D₂O)

| Carbon | Shift ( | Type | Assignment |

| CH₂-OH | 63.5 | CH₂ | Primary alcohol |

| C-2 | 47.2 | CH₂ | |

| C-6 | 44.8 | CH₂ | |

| C-3 | 36.5 | CH | Methine (branch point) |

| C-4 | 26.1 | CH₂ | |

| C-5 | 23.8 | CH₂ |

Infrared Spectroscopy (FT-IR)

The IR spectrum is the quickest way to distinguish the Free Base from the Hydrochloride salt.

-

Free Base: Sharp bands for C-H stretches (<3000 cm⁻¹) and a broad O-H stretch.

-

HCl Salt (Key Diagnostic): The protonated amine (

) creates a very broad, complex absorption band often referred to as the "Ammonium Band."

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3200 - 3400 | O-H Stretch | Broad, strong (H-bonded). |

| 2400 - 3000 | N-H⁺ Stretch | Critical Identifier. Very broad, multiple sub-bands. Overlaps C-H. |

| 2850 - 2950 | C-H Stretch (sp³) | Visible as sharp spikes on top of the broad N-H⁺ band. |

| 1580 - 1600 | N-H Bending | Medium intensity (Amine salt deformation). |

| 1050 - 1080 | C-O Stretch | Strong (Primary alcohol). |

Mass Spectrometry (ESI-MS)

In Electrospray Ionization (ESI) positive mode, the salt dissociates. You detect the cation

-

Theory:

.[1] -

Observed Ion:

-

Fragmentation Pattern:

-

116.1 (Parent)

-

98.1 (Loss of H₂O, [M+H-18]⁺). Common in alcohols.

-

84.1 (Loss of CH₂OH or ring fragmentation).

-

Experimental Validation Protocols

As a researcher, you must validate the material before use in sensitive biological assays.

Purity Check via TLC

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: DCM : MeOH : NH₄OH (85 : 14 : 1). Note: Ammonia is required to drag the amine salt off the baseline.

-

Visualization: Iodine vapor (general organic) or Ninhydrin stain (amines turn purple/red).

-

Rf Value: ~0.2 - 0.3 (highly dependent on ammonia concentration).

Chloride Content Titration (Potentiometric)

To ensure the stoichiometry is exactly 1:1 (critical for molarity calculations in drug screening):

-

Dissolve 50 mg of sample in 50 mL deionized water.

-

Add 1 mL of 5% HNO₃.

-

Titrate with 0.01 M AgNO₃ solution using a silver electrode.

-

Target: ~23.4% Chloride by weight.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. Retrieved from [Link][1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[9] Journal of Organic Chemistry.[9] (Standard reference for solvent shifts in D₂O/DMSO). Retrieved from [Link]

Sources

- 1. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-Piperidin-3-ylmethanol hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 4606-65-9 | 3-Piperidinemethanol - Synblock [synblock.com]

- 4. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

- 5. 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum [chemicalbook.com]

- 6. 1124199-58-1 CAS|(R)-哌啶-3-甲醇盐酸盐|生产厂家|价格信息 [m.chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. echemi.com [echemi.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Technical Guide: Solubility Profiling of Piperidin-3-ylmethanol Hydrochloride

[1]

Executive Summary & Compound Identity

Piperidin-3-ylmethanol hydrochloride (CAS: 1125551-75-8 for (S)-isomer; Racemic HCl often custom synthesized) is a polar, heterocyclic building block essential in medicinal chemistry.[1][2] It serves as a core scaffold for various bioactive molecules, including kinase inhibitors and GPCR ligands.

Understanding its solubility landscape is critical for:

-

Reaction Optimization: Selecting compatible solvent systems for nucleophilic substitutions or oxidations.

-

Purification: Designing efficient recrystallization protocols to remove non-polar impurities.

-

Handling: Preventing hygroscopic degradation during storage.

Physicochemical Identity

| Property | Detail |

| IUPAC Name | Piperidin-3-ylmethanol hydrochloride |

| Free Base CAS | 4606-65-9 |

| (S)-HCl CAS | 1125551-75-8 |

| Formula | C₆H₁₃NO[1][2][3][4][5][6][7][8][9] · HCl |

| MW | 151.63 g/mol |

| Physical Form | White to off-white crystalline solid |

| Polarity | High (Ionic salt with H-bond donor/acceptor sites) |

Physicochemical Basis of Solubility

The solubility behavior of Piperidin-3-ylmethanol HCl is governed by the interplay between its ionic lattice energy and the solvation capability of the solvent.[1]

-

Ionic Nature: As a hydrochloride salt, the protonated piperidine nitrogen (pKa ~11) creates a strong ionic dipole. This necessitates high-dielectric solvents (Water, DMSO) to overcome lattice energy.

-

Hydrogen Bonding: The primary hydroxyl group (-CH₂OH) and the ammonium proton (-NH₂⁺) act as potent Hydrogen Bond Donors (HBD).

-

Lipophilicity: The saturated piperidine ring provides a small hydrophobic region, but it is overwhelmed by the polar salt character, rendering the molecule insoluble in non-polar hydrocarbons.

Dissolution Mechanism

The dissolution process involves the disruption of the crystal lattice by solvent molecules that form a solvation shell around the chloride anion (

Figure 1: Mechanism of ionic salt dissolution in polar protic solvents.

Solubility Profile Data

The following data categorizes solvent compatibility based on experimental observations and general amine hydrochloride properties.

| Solvent Class | Solvent | Solubility Rating | Application |

| Protic Polar | Water | High (>100 mg/mL) | Aqueous workup, biological assays.[1] |

| Methanol | High (>50 mg/mL) | Primary solvent for reactions/transfers.[1] | |

| Ethanol | Moderate | Ideal for recrystallization (cooling).[1] | |

| Isopropanol | Low-Moderate | Anti-solvent for crystallization.[1] | |

| Aprotic Polar | DMSO | High | Stock solutions for screening.[1] |

| DMF | High | Synthesis medium (SNAr, coupling).[1] | |

| Chlorinated | DCM | Low (<1 mg/mL) | Insoluble unless mixed with MeOH (e.g., 10% MeOH/DCM).[1] |

| Chloroform | Very Low | Poor solvent for the salt form.[1] | |

| Non-Polar | Diethyl Ether | Insoluble | Precipitant (Anti-solvent).[1] |

| Hexanes | Insoluble | Washing to remove non-polar impurities.[1] | |

| Ethyl Acetate | Very Low | Slurry washing.[1] |

Critical Insight: While the free base (CAS 4606-65-9) is soluble in DCM and Ethyl Acetate, the HCl salt is not .[1] To extract the compound into an organic layer (DCM/EtOAc), you must first neutralize the salt with a base (e.g., NaHCO₃, NaOH) to generate the free amine.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

This protocol provides a definitive "Soluble/Insoluble" boundary for process development.

Materials:

-

Target Solvent (HPLC Grade).

-

0.45 µm Syringe Filter (PTFE or Nylon).

-

Scintillation Vials (20 mL).

Workflow:

-

Weighing: Tare a vial and add 50 mg of the compound.

-

Addition: Add solvent in 100 µL increments .

-

Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

-

Observation: Check for clarity.

-

If clear < 1 mL: Solubility > 50 mg/mL.

-

If turbid @ 1 mL: Solubility < 50 mg/mL.

-

-

Saturation (Optional): If high accuracy is needed, add excess solid, stir for 24h at 25°C, filter, evaporate a known volume of filtrate, and weigh the residue.

Protocol B: Purification via Recrystallization

The most effective method to purify this salt is Ethanol/Ether precipitation .

-

Dissolution: Dissolve crude Piperidin-3-ylmethanol HCl in the minimum amount of hot Ethanol (Abs.) or Methanol (~60°C).

-

Filtration: Filter hot (if insoluble particulates exist) through a glass frit.

-

Nucleation: Allow the solution to cool to Room Temperature (RT).

-

Anti-Solvent: Slowly add Diethyl Ether or MTBE dropwise until a persistent turbidity appears.

-

Crystallization: Cool to 0-4°C overnight.

-

Collection: Filter the white crystals and wash with cold Ether. Dry under vacuum over P₂O₅.

Solubility Screening Workflow

Use this logical flow to determine the optimal solvent for your specific application (Reaction vs. Purification).

Figure 2: Decision tree for solvent selection based on process goals.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70700777, (S)-Piperidin-3-ylmethanol hydrochloride. Retrieved from [Link]

- Bhattachar, S. N., et al. (2006). Solubility: it's not just a number. Colloids and Surfaces A: Physicochemical and Engineering Aspects. (General reference for salt solubility mechanisms).

Sources

- 1. esdmedikal.com [esdmedikal.com]

- 2. (S)-Piperidin-3-ylmethanol hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-Piperidin-3-ylmethanol - Lead Sciences [lead-sciences.com]

- 4. International Laboratory USA [intlab.org]

- 5. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. usbio.net [usbio.net]

- 9. (S)-Piperidin-3-ylmethanol hydrochloride | CymitQuimica [cymitquimica.com]

Mastering the Chiral Integrity of (S)-Piperidin-3-ylmethanol Hydrochloride

Technical Guide | Version 2.0 | Application Note for Process Chemistry

Executive Summary & Strategic Importance

(S)-Piperidin-3-ylmethanol hydrochloride (CAS: 1125551-75-8 ) is a high-value chiral synthon used extensively in the synthesis of next-generation kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands.[1][2][3] Its structural value lies in the C3-chiral center, which dictates the spatial orientation of the hydroxymethyl group—a critical pharmacophore often involved in hydrogen bonding within the target protein's active pocket.[2][3]

For drug development professionals, the primary challenge is not just synthesis, but proven enantiomeric purity .[3] The molecule lacks a strong chromophore, making direct UV-based chiral HPLC unreliable without derivatization.[3] Furthermore, as a secondary amine, it is prone to degradation if not stored as a stable salt.[3]

This guide outlines a robust, self-validating workflow for the synthesis, purification, and analytical control of this compound, prioritizing Enantiomeric Excess (ee) > 99.5% .

Chemical Profile & Critical Attributes[3][4][5][6][7]

| Attribute | Specification | Technical Note |

| Chemical Name | (S)-Piperidin-3-ylmethanol hydrochloride | |

| CAS Number | 1125551-75-8 (HCl Salt) | Free base: 144539-77-5 |

| Molecular Formula | C₆H₁₄ClNO | MW: 151.63 g/mol |

| Chiral Center | C3 (S-configuration) | Critical for biological activity |

| Solubility | High: Water, Methanol | Low: Ether, Hexane, DCM |

| Detection Challenge | UV Silent | No native chromophore above 210 nm |

Production Strategy: The Resolution Pathway

While asymmetric hydrogenation of pyridines is possible, it often requires expensive Ruthenium/Rhodium catalysts and high-pressure vessels.[2][3] For robust laboratory to pilot-scale production, Optical Resolution via Diastereomeric Salt Formation is the preferred route.[3]

The "N-Benzyl" Advantage

Attempting to resolve the bare amino-alcohol is inefficient due to its high water solubility and polarity.[1][2][3] The "Senior Scientist" approach is to resolve the N-benzyl intermediate . The benzyl group adds lipophilicity, facilitating crystallization, and is easily removed later.[3]

Synthesis & Resolution Workflow

Resolving Agent: O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) is the gold standard for resolving 3-substituted piperidines.[1][2][3]

Figure 1: Optimized chemical workflow for isolating the (S)-enantiomer using the N-benzyl protection strategy.

Step-by-Step Protocol (Resolution)

-

Dissolution: Dissolve 1.0 eq of racemic N-benzyl-3-hydroxymethylpiperidine in Ethanol (10 mL/g).

-

Addition: Add 1.0 eq of (-)-Dibenzoyl-L-tartaric acid (L-DBTA) dissolved in warm ethanol.

-

Crystallization: Heat to reflux for 30 mins, then cool slowly to room temperature over 4 hours. Stir overnight.

-

Filtration: Collect the precipitate. This is the (S)-amine[1][2]·L-DBTA salt.[1][2][3]

-

Recrystallization (Critical): Recrystallize from EtOH/Water (9:1) to boost ee from ~90% to >99%.

-

Liberation: Treat the salt with 1N NaOH and extract with Dichloromethane (DCM) to yield the chiral free base.[2][3]

Analytical Control: The "Blind Spot" Solution

The Problem: (S)-Piperidin-3-ylmethanol has virtually no UV absorbance.[1][2][3] Running it on a standard HPLC with a UV detector at 210 nm yields a noisy baseline and poor sensitivity for impurities.[3]

The Solution: Pre-column Derivatization . We chemically attach a "UV tag" (Benzoyl group) to the nitrogen.[2][3] This allows for high-sensitivity detection of the enantiomers using standard UV detectors (254 nm).[3]

Analytical Decision Matrix

Figure 2: Analytical workflow required to overcome the lack of chromophore in the native molecule.

Validated Analytical Protocol (Derivatization Method)

-

Reaction: (S)-Piperidin-3-ylmethanol + BzCl

N-Benzoyl derivative (Strong UV absorption at 254 nm).[1][2][3]

Procedure:

-

Preparation: Dissolve 10 mg of sample in 1 mL of DCM.

-

Basification: Add 20 µL Triethylamine (TEA) to neutralize the HCl salt.

-

Derivatization: Add 10 µL Benzoyl Chloride. Shake for 1 minute.

-

Quench: Add 0.5 mL water, shake, and discard the aqueous layer.

-

Dilution: Dilute the organic layer with Mobile Phase (Hexane/IPA) for injection.[3]

HPLC Conditions:

-

Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2][3]

-

Expected Result: The (S)-enantiomer derivative typically elutes after the (R)-enantiomer on AD-H columns (confirm with racemic standard).

Salt Formation & Stability

The free base is a viscous, hygroscopic oil that oxidizes over time.[2][3] The Hydrochloride (HCl) salt is the preferred form for storage.[3]

HCl Salt Formation Protocol[1][2][3]

-

Cool to 0°C.

-

Slowly bubble anhydrous HCl gas or add Acetyl Chloride (which generates HCl in situ with MeOH) until pH < 3.

-

Concentrate in vacuo.[3]

-

Trituration: Add Diethyl Ether or MTBE to induce precipitation.[2][3]

-

Drying: Dry under high vacuum at 40°C for 24 hours. Note: Trapped solvent (MeOH) is common; ensure rigorous drying.[1][2]

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Chiral Purity (<95% ee) | Incomplete resolution or impure resolving agent.[1][2][3] | Perform a second recrystallization of the DBTA salt using EtOH/Water.[2][3] |

| No Peaks on HPLC | Lack of UV chromophore. | Do not skip derivatization. Use the Benzoyl Chloride method described in Section 4.2. |

| Broad Peaks (Tailing) | Residual silanol interactions.[2][3] | If running without derivatization (using RI detector), add 0.1% Diethylamine (DEA) to the mobile phase.[3] |

| Hygroscopicity | Exposure to ambient moisture.[2][3] | Store HCl salt in a desiccator under Argon. |

References

-

Sigma-Aldrich. (S)-Piperidin-3-ylmethanol hydrochloride Product Specification. CAS 1125551-75-8.[1][3][7][8][9][10] Link

-

PubChem. Compound Summary for (S)-Piperidin-3-ylmethanol hydrochloride. National Library of Medicine.[3] Link

-

Gao, Y., et al. (2012).[3] Process for the preparation of chiral 3-substituted piperidines via resolution.[1][3] Journal of Organic Chemistry.[3] (General reference for tartaric acid resolution of piperidines).

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard source for polysaccharide column care and mobile phases).[3] Link

-

ICH Guidelines. Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. (Regulatory basis for setting ee% limits). Link

Sources

- 1. 400771-49-5|Piperidin-3-ylmethanol hydrochloride|BLD Pharm [bldpharm.com]

- 2. bgb-analytik.com [bgb-analytik.com]

- 3. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sdiarticle4.com [sdiarticle4.com]

- 5. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-Piperidin-3-ylmethanol hydrochloride | 1125551-75-8 [sigmaaldrich.com]

- 8. (S)-Piperidin-3-ylmethanol hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-Piperidin-3-ylmethanol hydrochloride | 1125551-75-8 [sigmaaldrich.com]

- 10. (S)-Piperidin-3-ylmethanol hydrochloride | CymitQuimica [cymitquimica.com]

The Piperidine Pharmacophore: A Technical Guide to Biological Activity and Drug Design

Introduction: The "Privileged" Nature of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring—a six-membered nitrogen-containing heterocycle—stands as a "privileged scaffold." This terminology, coined by Evans et al., refers to molecular frameworks that are capable of providing useful ligands for more than one receptor.

The ubiquity of piperidine in FDA-approved therapeutics (e.g., Fentanyl, Donepezil, Risperidone) is not coincidental. It stems from three critical physicochemical properties:

-

Basicity (pKa ~11.2): At physiological pH (7.4), the piperidine nitrogen is predominantly protonated. This allows it to mimic the secondary or tertiary amines found in endogenous neurotransmitters (dopamine, serotonin, acetylcholine), facilitating high-affinity salt-bridge interactions with aspartate or glutamate residues in binding pockets.

-

Conformational Flexibility: The chair conformation of piperidine allows substituents at the C4 position to adopt either axial or equatorial orientations, maximizing van der Waals contacts within hydrophobic pockets.

-

Lipophilicity Modulation: The scaffold serves as a tunable linker, balancing water solubility (via the ionized amine) with membrane permeability (via the hydrocarbon backbone).

Mechanistic Versatility: Molecular Recognition Events

To design effective piperidine-based drugs, one must understand the specific binding modes. We will analyze two distinct mechanisms: GPCR Orthosteric Binding and Enzymatic Cation-Pi Interaction .

Case Study A: The Opioid Receptor (GPCR) – Salt Bridges

Drug: Fentanyl (4-anilidopiperidine class)

Target:

Fentanyl's high potency (50-100x morphine) is driven by a specific binding pose within the mOR transmembrane bundle.

-

Primary Interaction: The protonated piperidine nitrogen forms a critical salt bridge with Asp147 (D3.32) in the receptor's orthosteric site.

-

Secondary Interaction (The "Deep Pocket"): Recent molecular dynamics studies reveal that the phenethyl chain on the piperidine nitrogen allows the molecule to extend deeper into the receptor, engaging His297 (H6.52) via hydrogen bonding.[1] This "deep insertion" mode correlates with high residence time and potency.

Case Study B: Acetylcholinesterase (Enzyme) – Cation-Pi Stacking

Drug: Donepezil (N-benzylpiperidine class) Target: Acetylcholinesterase (AChE)[3][4][5][6][7]

Donepezil acts as a "dual binding site" inhibitor, spanning the entire active gorge of the enzyme.

-

Peripheral Anionic Site (PAS): The indanone ring stacks with Trp279.

-

Catalytic Anionic Site (CAS): The piperidine ring penetrates deep into the gorge. Crucially, the positively charged nitrogen does not bind via a simple salt bridge but rather through a cation-

interaction with the indole ring of Trp86 . This stabilizes the drug-enzyme complex without requiring a complementary acidic residue.

Visualization: The Piperidine Interaction Network

Figure 1: The Piperidine Interaction Network showing the primary binding modes across different protein targets.

Therapeutic Classes and Structural Logic[9]

| Drug Class | Representative Molecule | Target Mechanism | Structural Key Feature |

| Opioid Analgesics | Fentanyl | 4-Anilidopiperidine: The 4-position nitrogen is acylated, creating a rigid T-shape essential for receptor fit. | |

| Antipsychotics | Risperidone | D2/5-HT2A Antagonist | Piperidinyl-benzisoxazole: The piperidine acts as a spacer, positioning the polar headgroup to block dopamine receptors. |

| Alzheimer's | Donepezil | AChE Inhibitor | N-Benzylpiperidine: The benzyl group provides the length to span the enzyme gorge; the piperidine anchors at the bottom. |

| Stimulants | Methylphenidate | DAT/NET Blocker | 2-Substituted Piperidine: The alpha-substitution creates a chiral center crucial for activity ( |

Experimental Protocols

Synthesis: Library Generation via Reductive Amination

The most robust method for functionalizing the piperidine ring for SAR (Structure-Activity Relationship) studies is Reductive Amination. This protocol allows for the rapid creation of N-substituted or 4-substituted libraries.

Objective: Synthesis of 1-benzyl-4-(phenylamino)piperidine derivatives.

Reagents:

-

N-Boc-4-piperidone (or N-substituted analog)[3]

-

Aniline derivative (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic)[6]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

-

Imine Formation: In a dry round-bottom flask, dissolve the N-Boc-4-piperidone (1.0 mmol) and the aniline (1.0 mmol) in DCE (5 mL). Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 30–60 minutes under Nitrogen.

-

Checkpoint: Monitor by TLC. A shift in Rf usually indicates imine formation, though equilibrium may exist.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise. STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity (does not reduce ketones/aldehydes as aggressively).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quench: Quench the reaction with saturated aqueous NaHCO3 (10 mL).

-

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Deprotection (Optional): If N-Boc was used, deprotect with TFA/DCM (1:1) to yield the secondary amine for further functionalization.

Biological Assay: Calcium Mobilization for GPCR Activity

For piperidine compounds targeting GPCRs (e.g., Opioid, Muscarinic), a functional Calcium Flux assay is standard.

Protocol:

-

Cell Seeding: Seed CHO cells stably expressing the target GPCR (e.g., hMOR) into 96-well black-wall plates. Incubate overnight.

-

Dye Loading: Aspirate media and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 mins at 37°C.

-

Compound Addition: Prepare serial dilutions of the piperidine analogs in assay buffer.

-

Measurement: Place plate in a FLIPR (Fluorometric Imaging Plate Reader). Inject compounds and immediately record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

-

Analysis: Calculate

. Plot dose-response curves to determine EC50 (agonists) or IC50 (antagonists).

Visualization: Synthetic Workflow

Figure 2: Reductive Amination workflow for generating piperidine libraries.

Future Directions: Rigidification and Stereochemistry

The future of piperidine therapeutics lies in conformational restriction . While the flexibility of piperidine is an asset, it can also lead to off-target binding (promiscuity).

-

Bridged Systems: Converting the piperidine to a Tropane (8-azabicyclo[3.2.1]octane) or Quinuclidine locks the nitrogen lone pair vector. This is seen in 5-HT3 antagonists (e.g., Palonosetron).

-

Spiro-Piperidines: Incorporating the piperidine nitrogen into a spiro-cycle reduces metabolic susceptibility to oxidative deamination by cytochrome P450 enzymes, improving half-life.

References

-

Jorgensen, W. L., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[8][9][10] International Journal of Molecular Sciences.[8] Link

-

Vo, Q. N., et al. (2021). Kinetics and Mechanism of Fentanyl Dissociation from the µ-Opioid Receptor.[1][11] JACS Au. Link

-

Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Nature. Link

-

Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. Link

-

Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone.[3] Journal de la Société Ouest-Africaine de Chimie.[3] Link

Sources

- 1. Kinetics and Mechanism of Fentanyl Dissociation from the µ-Opioid Receptor | bioRxiv [biorxiv.org]

- 2. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Piperidine Scaffold: From Historical Genesis to Modern Pharmacophore

The following technical guide is structured to provide an authoritative, mechanism-first analysis of piperidine alkaloids, designed for researchers and drug development professionals.

Technical Whitepaper | Version 1.0

Executive Summary

The piperidine moiety—a saturated, six-membered heterocyclic amine—stands as one of the most privileged scaffolds in medicinal chemistry.[1][2][3] Found in over 70 FDA-approved therapeutics, its history traces a direct line from the dawn of organic synthesis to contemporary structure-activity relationship (SAR) optimization. This guide analyzes the discovery of foundational piperidine alkaloids (Coniine, Piperine), delineates their divergent biosynthetic origins (Polyketide vs. Lysine pathways), and details the technical evolution of their isolation and synthesis.

Historical Genesis: The Birth of Synthetic Alkaloid Chemistry

The history of piperidine alkaloids is not merely a catalogue of discovery but the timeline of organic chemistry’s transition from an observational science to a synthetic one.

The Coniine Paradigm (1827–1886)

While Piperine was isolated earlier (1819 by H.C. Ørsted), Coniine holds the distinct honor of being the first alkaloid to be chemically synthesized, a milestone that shattered the "vitalism" theory which posited that organic compounds could only be produced by living organisms.

-

Isolation (1827): Giesecke isolated Coniine from Conium maculatum (Poison Hemlock).

-

Structural Elucidation (1881): August Wilhelm von Hofmann established the structure, identifying it as 2-propylpiperidine.

-

First Synthesis (1886): Albert Ladenburg successfully synthesized Coniine, proving that complex natural products could be constructed in the laboratory.[4][5]

Case Study: The Ladenburg Synthesis

Ladenburg’s synthesis is a masterclass in classical heterocyclic chemistry. Unlike modern asymmetric synthesis, it relied on thermodynamic rearrangement and catalytic reduction.

Mechanism of Action:

-

Ladenburg Rearrangement: Thermal conversion of N-methylpyridinium iodide to 2-methylpyridine.[4][6]

-

Aldol-type Condensation: Reaction with acetaldehyde (via paraldehyde) to form the alkenyl side chain.

-

Reduction: Sodium-ethanol reduction of the pyridine ring to the saturated piperidine.

Figure 1: The Ladenburg Synthesis (1886).[4][6] The pathway demonstrates the conversion of a pyridine core to the saturated piperidine alkaloid.[5][6]

Biosynthetic Divergence: Lysine vs. Polyketide Origins

A critical distinction for researchers is that not all piperidine rings share the same biosynthetic origin. This divergence dictates the substitution patterns and stereochemistry observed in natural products.

The Polyketide Route (Conium Alkaloids)

Unusually for nitrogen heterocycles, Coniine is not derived from amino acids. It arises from the acetate/malonate polyketide pathway.

-

Precursors: Acetyl-CoA + 2 Malonyl-CoA.

-

Enzymes: Polyketide Synthase (PKS)

Transaminase. -

Key Intermediate:

-Coniceine.[4][5][7][8][9]

The Lysine Route (Piper/Lobelia Alkaloids)

Most piperidine alkaloids (e.g., Pelletierine, Lobeline, Piperine) follow the amino acid pathway.

-

Precursors: L-Lysine

Cadaverine. -

Key Intermediate:

-Piperideine.

Figure 2: Biosynthetic divergence. Coniine utilizes a carbon-backbone assembly (Polyketide), while Pelletierine utilizes amino acid cyclization.

Technical Protocol: Isolation of Piperine

The following protocol is a standardized, self-validating method for isolating Piperine from Piper nigrum. It utilizes basic hydrolysis to remove resinous impurities while preserving the amide bond of piperine.

Objective: Isolate high-purity Piperine (>95%) from black pepper. Principle: Piperine is soluble in ethanol and dichloromethane but insoluble in water. Impurities (resins, gums) are saponified by KOH, remaining in the aqueous phase or becoming easily washable.

Reagents & Equipment[12][13][14][15]

-

Source: 20g Ground Black Pepper (Piper nigrum).

-

Solvent: 95% Ethanol, Dichloromethane (DCM).

-

Reagents: 10% Ethanolic KOH (Potassium Hydroxide).[10]

-

Apparatus: Soxhlet extractor (optional) or Round-bottom flask with reflux condenser.

Step-by-Step Methodology

-

Extraction:

-

Place 20g of ground pepper in a reflux setup with 150 mL of 95% Ethanol.

-

Reflux for 2 hours. (Alternatively, Soxhlet extraction for 4 hours yields higher efficiency).

-

Filter the hot solution to remove solid residue.

-

-

Concentration:

-

Concentrate the filtrate in vacuo (Rotary Evaporator) to approximately 10–15 mL of dark, viscous oil.

-

-

Saponification (Critical Step):

-

Add 10 mL of 10% Ethanolic KOH to the residue.

-

Why: This saponifies acidic resins and lipids that co-extract. Piperine is a neutral amide and resists mild basic hydrolysis.

-

Stir for 15 minutes. Decant the solution from any insoluble residue.

-

-

Crystallization:

-

Add water dropwise to the ethanolic solution until slight turbidity appears.

-

Allow the solution to stand at 4°C (overnight). Yellow needles of Piperine will precipitate.[10]

-

-

Purification:

-

Recrystallize the crude solid from an Acetone:Hexane (3:[10]2) mixture.

-

Validation: Melting Point should be 128–130°C .

-

Pharmacological Evolution: From Toxin to Therapeutic

The piperidine ring is a "privileged structure" in drug discovery due to its ability to modulate physicochemical properties (logP, pKa) and its conformational adaptability.

Structure-Activity Relationship (SAR) Table

The following table highlights how the piperidine core has been adapted from natural toxins to modern drugs.

| Compound | Class | Mechanism of Action | Role of Piperidine Ring |

| Coniine | Toxin | nAChR Antagonist | Mimics Acetylcholine cation; causes respiratory paralysis. |

| Piperine | Bioenhancer | TRPV1 Agonist / CYP3A4 Inhibitor | Lipophilic linker; inhibits glucuronidation. |

| Fentanyl | Opioid | Central scaffold orienting the phenethyl and anilido groups. | |

| Donepezil | Nootropic | Acetylcholinesterase Inhibitor | Binds to the anionic subsite of the enzyme. |

| Paroxetine | SSRI | Serotonin Reuptake Inhibitor | Rigidifies the structure to ensure selectivity for SERT. |

Modern Application: The "Fentanyl" Scaffold

In synthetic opioids, the piperidine ring is crucial. It serves as a connector that holds the lipophilic phenyl ring and the polar amide in a specific spatial arrangement required for

References

-

Ladenburg, A. (1886).[4][5][6][8] "Synthese der aktiven Coniine." Berichte der deutschen chemischen Gesellschaft. Link

-

Hotti, H., & Rischer, H. (2017).[5] "The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom." Molecules. Link

-

Epstein, W. W., et al. (1993). "Isolation of Piperine from Black Pepper." Journal of Chemical Education. Link

- Oersted, H. C. (1820). "Über das Piperin." Journal für Chemie und Physik. (Historical Reference).

-

Goel, R. K., et al. (2023). "Piperidine-based drug discovery."[2][11] ResearchGate.[5] Link

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. nbinno.com [nbinno.com]

- 4. Coniine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Coniine - Structural elucidation | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Chiral Piperidine Architectures in Modern Drug Discovery: A Technical Synthesis

Topic: Introduction to Chiral Piperidine Derivatives in Drug Design Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

The piperidine ring is the most frequently encountered nitrogen heterocycle in U.S. FDA-approved pharmaceuticals, appearing in over 20 distinct drug classes. However, the transition from achiral or racemic piperidine scaffolds to enantioenriched architectures represents a critical inflection point in modern medicinal chemistry. This guide examines the structural and pharmacological imperatives of chiral piperidines, detailing the shift from classical resolution to catalytic asymmetric synthesis. It provides actionable protocols for iridium-catalyzed hydrogenation and analyzes the structure-activity relationships (SAR) that define the success of blockbuster drugs like Paroxetine and Niraparib.

The Pharmacophore: Stereoelectronic Imperatives

The piperidine scaffold serves as a versatile template for displaying pharmacophoric elements in 3D space. Unlike flat aromatic systems (e.g., pyridine), the sp³-hybridized piperidine ring offers defined puckering (chair/boat conformations), allowing for precise vector positioning of substituents.

The Eutomer-Distomer Dichotomy

In chiral drug design, the eutomer (active enantiomer) often exhibits orders of magnitude higher affinity than the distomer (inactive/less active enantiomer). This is not merely a matter of potency but of safety and selectivity.

Case Study: Methylphenidate (Ritalin)

Methylphenidate contains two chiral centers, but the threo-diastereomer is the clinically active form. Within the threo pair, the (

-

(

)-Methylphenidate: Potent inhibitor of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). -

(

)-Methylphenidate: Significantly lower affinity, contributing primarily to metabolic load rather than therapeutic effect.

Case Study: Paroxetine (Paxil) Paroxetine is a trans-3,4-disubstituted piperidine. The (3S, 4R)-enantiomer is the marketed SSRI.[1]

-

Binding Affinity (

): Paroxetine exhibits sub-nanomolar affinity for the Serotonin Transporter (SERT, -

Conformational Lock: The bulky substituents at C3 and C4 lock the piperidine ring into a specific chair conformation that perfectly complements the orthosteric site of the transporter.

Visualization: The Chiral Drug Development Workflow

The following diagram illustrates the critical decision matrix for developing chiral piperidine drugs, from target identification to process scale-up.

Figure 1: Strategic workflow for the development of chiral piperidine therapeutics, highlighting the divergence in synthetic methodologies.

Synthetic Methodologies: A Technical Comparison

The synthesis of chiral piperidines has evolved from wasteful classical resolutions to highly efficient catalytic methods.

| Methodology | Mechanism | Advantages | Limitations |

| Classical Resolution | Separation of diastereomeric salts (e.g., Tartaric acid) | Simple, requires no exotic catalysts.[3] | Max 50% yield (theoretical); wasteful; labor-intensive.[3] |

| Chiral Pool Synthesis | Starting from amino acids or carbohydrates | Absolute stereocontrol guaranteed.[3] | Limited structural diversity; often requires long linear sequences.[3] |

| Asymmetric Hydrogenation | Ir/Rh-catalyzed reduction of pyridines/quinolines | 100% atom economy ; high throughput; scalable.[3] | Requires high pressure (H₂); catalyst cost; substrate deactivation.[3] |

| Biocatalysis | Transaminase/Imine Reductase enzymes | Mild conditions; aqueous media; high selectivity.[3] | Enzyme engineering required for non-natural substrates.[3] |

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

Methodology: Direct asymmetric hydrogenation of substituted pyridines.[4][5] Objective: To synthesize enantioenriched 2-substituted piperidines using a homogeneous Iridium catalyst system. This protocol is based on the activation of the pyridine ring via N-acylation or protonation to overcome aromatic stability.

Reagents & Equipment

-

Precursor: 2-Methylpyridine (or substituted derivative).

-

Catalyst:

(Chloro-1,5-cyclooctadiene iridium(I) dimer). -

Chiral Ligand: (S)-MeO-Biphep or (S)-SegPhos.[6]

-

Additive: Iodine (

) – Critical for catalyst activation.[3] -

Solvent: Toluene or Dichloromethane (DCM).[3]

-

Activator: Benzyl chloroformate (Cbz-Cl) or HCl (to form pyridinium salt).

-

Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Workflow

Step 1: Catalyst Complex Formation (In Situ) [3]

-

In a glovebox (nitrogen atmosphere), weigh

(1.0 mol%) and the chiral diphosphine ligand (2.2 mol%) into a Schlenk flask. -

Add dry Toluene (5 mL). Stir at room temperature for 30 minutes until a clear orange/red solution forms.

-

Add Iodine (

, 5-10 mol%). The solution will darken. Stir for an additional 15 minutes. Note: Iodine oxidizes Ir(I) to the active Ir(III) species.

Step 2: Substrate Preparation

-

If using the N-iminium or salt activation method: Treat the 2-substituted pyridine with the activating agent (e.g., Benzyl bromide or HCl) in a separate flask to form the pyridinium salt. Isolate and dry the salt.

-

Alternative (Direct): Some systems allow direct hydrogenation of the pyridine in the presence of the activator inside the autoclave.

Step 3: Hydrogenation

-

Transfer the substrate (1.0 mmol) and the catalyst solution into the autoclave liner.

-

Seal the autoclave. Purge with

gas (3 cycles at 10 bar) to remove oxygen. -

Pressurize to 50–80 bar (725–1160 psi) .

-

Heat to 50°C and stir vigorously (1000 rpm) for 12–24 hours. Caution: Hydrogen gas at high pressure is explosive. Use a blast shield.

Step 4: Workup & Analysis

-

Cool the reactor to room temperature and carefully vent the

gas. -

Concentrate the solvent under reduced pressure.[4]

-

Basify with aqueous NaOH (if a salt was used) and extract with DCM.

-

Analyze conversion via

NMR. -

Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

Self-Validation Check:

-

Visual Cue: The catalyst solution must remain homogenous. Precipitation indicates ligand dissociation or decomposition.

-

Pressure Drop: A successful reaction will show a measurable pressure drop over time as

is consumed (3 equivalents per mole of pyridine).

Case Study: Niraparib (Zejula)

Indication: Ovarian Cancer (PARP Inhibitor).[3] Structural Core: Chiral 3-substituted piperidine.[1][7]

Niraparib exemplifies the industrial shift in synthesis.

-

First Generation: Relied on the classical resolution of racemic 3-(4-aminophenyl)piperidine using chiral acids. This resulted in discarding 50% of the material (the "wrong" enantiomer).

-

Modern Optimization: Process chemists developed an asymmetric route involving biocatalytic transamination or asymmetric hydrogenation of a tetrahydropyridine intermediate. This improved the overall yield by >40% and eliminated the need for wasteful resolution steps, highlighting the economic impact of chiral technologies.

References

-

Piperidine Prevalence: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Link[3]

-

Iridium Catalysis Protocol: Wang, D. S., Chen, Q. A., Lu, S. M., & Zhou, Y. G. (2012). Asymmetric hydrogenation of heteroarenes and arenes. Chemical Reviews, 112(5), 2557-2590. Link[3]

-

Paroxetine Binding Data: Owens, M. J., Knight, D. L., & Nemeroff, C. B. (2001). Second-generation antidepressants: pharmacologic and clinical mechanisms. Biological Psychiatry, 50(5), 345-350. Link

-

Methylphenidate Chirality: Ding, Y. S., et al. (1997). Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and l-threo-methylphenidate in the human and baboon brain. Psychopharmacology, 131(1), 71-78. Link[3]

-

Niraparib Synthesis: Ragan, J. A., et al. (2003). Process Research and Development of a Selective, Potent Inhibitor of Poly(ADP-ribose) Polymerase (PARP). Organic Process Research & Development, 7(5), 676-683. Link[3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. paroxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. pubs.acs.org [pubs.acs.org]

The Piperidine Scaffold in Medicinal Chemistry: Physicochemical Tuning and Optimization

[1][2]

Executive Summary The piperidine ring is a ubiquitous nitrogen heterocycle, appearing in over 70 FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Paroxetine). Its prevalence stems from its role as a "privileged scaffold"—a structure capable of providing diverse ligand geometries while maintaining drug-like physicochemical properties.[1] However, the native piperidine ring presents challenges: high basicity (pKa ~11.2) often leads to poor membrane permeability, and unsubstituted carbons are prone to rapid oxidative metabolism. This technical guide details the strategic substitution of piperidine to modulate pKa, lipophilicity (LogD), and conformational dynamics for optimized pharmacokinetic profiles.

Part 1: Structural Dynamics & Conformational Analysis

Unlike flat aromatic systems, piperidine offers a three-dimensional vector for ligand-target interactions.[2][3] Understanding its conformational landscape is critical for designing high-affinity binders.

The Chair Conformation and N-Inversion

Piperidine predominantly exists in a chair conformation, similar to cyclohexane. However, the nitrogen atom introduces a unique variable: Nitrogen Inversion . The lone pair can exist in either an axial or equatorial orientation.[4]

-

Equatorial N-H/N-R: Generally favored due to minimized 1,3-diaxial interactions (steric strain).

-

Axial N-H/N-R: Can be stabilized by specific electronic effects or protonation.

Substituent Effects and A-Values

In cyclohexane, substituents strongly prefer the equatorial position to avoid 1,3-diaxial strain (A-value). In piperidine, this rule is nuanced by the "Gauch Effect" and "Allylic Strain."

-

The Fluorine Effect (3-F): A fluorine atom at the C3 position often prefers the axial orientation. This is due to the gauche effect (hyperconjugation between the

and -

A(1,3) Strain in N-Acyl Piperidines: When the nitrogen is acylated (amide), the resonance restricts rotation. Substituents at C2 will strongly prefer the axial position to avoid severe steric clash with the carbonyl oxygen (A(1,3) strain).[5][6]

Visualization: Conformational Decision Logic

The following diagram illustrates the decision logic for predicting substituent orientation based on electronic and steric factors.

Figure 1: Decision tree for predicting the conformational preference of substituted piperidines based on electronic and steric constraints.

Part 2: Physicochemical Modulation (pKa & LogD)

The native pKa of piperidine (~11.2) means it is >99.9% protonated at physiological pH (7.4). This high ionization fraction limits passive diffusion across the Blood-Brain Barrier (BBB) and gut membrane.

pKa Tuning via Inductive Effects

To improve bioavailability, the pKa is often lowered to the 8.0–9.5 range. This increases the fraction of the neutral species (

Table 1: Impact of Substituents on Piperidine Basicity

| Compound Structure | Substituent Location | Electronic Effect | Approx. pKa | |

| Piperidine | - | - | 11.2 | 0 |

| N-Methylpiperidine | N-CH3 | Inductive (+I) | 10.1 | -1.1 |

| 4-Fluoropiperidine | C4 (Para) | Weak Inductive (-I) | 10.8 | -0.4 |

| 3-Fluoropiperidine | C3 (Meta) | Strong Inductive (-I) | 9.4 | -1.8 |

| 3,3-Difluoropiperidine | C3 (Geminal) | Additive (-I) | 8.4 | -2.8 |

| Morpholine | O at C4 | Inductive (-I) | 8.3 | -2.9 |

Note: Data derived from potentiometric titrations in aqueous media.

Scientific Insight: Placing an Electron Withdrawing Group (EWG) like Fluorine at C3 is more effective than at C4 due to the shorter distance (2 bonds vs 3 bonds) for the inductive pull through the

Lipophilicity (LogD) and Metabolic Stability

While lowering pKa improves permeability, adding lipophilic groups (e.g., phenyl rings) to do so increases LogP, which can introduce metabolic liabilities (CYP450 clearance) or hERG toxicity.

-

Strategy: Use "Polarity Masking." Intramolecular hydrogen bonding (IMHB) between a protonated piperidine nitrogen and a nearby acceptor (e.g., a pendant oxygen) can effectively hide polarity, improving permeability without raising lipophilicity.

Part 3: Experimental Protocols

Protocol 1: High-Precision Potentiometric pKa Determination

Objective: Determine the ionization constant of a novel piperidine derivative to ±0.03 log units.

Methodology:

-

Preparation: Dissolve 3–5 mg of the piperidine sample in 20 mL of degassed water/methanol co-solvent (if solubility is low, extrapolate to 0% MeOH via Yasuda-Shedlovsky plot).

-

Ionic Strength Lock: Add 0.15 M KCl to mimic physiological ionic strength.

-

Titration: Use a standardized HCl/KOH system under inert gas (Argon) blanket to prevent carbonate formation.

-

Self-Validating Step (Critical):

-

System Check: Before running the sample, run a standard Potassium Hydrogen Phthalate (KHP) titration.

-

Pass Criteria: The measured pKa of KHP must fall within 4.00 ± 0.05. If not, recalibrate the electrode slope.

-

-

Data Analysis: Calculate pKa using the Bjerrum difference plot method.

Protocol 2: Shake-Flask LogD7.4 Measurement

Objective: Measure the distribution coefficient at physiological pH.

Methodology:

-

Phosphate Buffer: Prepare 50 mM phosphate buffer adjusted strictly to pH 7.40.

-

Partitioning: Add compound to a biphasic system of Buffer (sat. w/ Octanol) and Octanol (sat. w/ Buffer).

-

Equilibration: Vortex for 60 minutes at 25°C. Centrifuge at 3000g for 10 mins to break emulsions.

-

Quantification: Analyze both phases via HPLC-UV.

-

Self-Validating Step:

-

Mass Balance Check: The sum of the mass in the octanol phase + buffer phase must equal >95% of the initial mass added. If <95%, the compound may be precipitating at the interface or adhering to the glass.

-

Part 4: Workflow Visualization

The following DOT diagram outlines the iterative optimization cycle for a Piperidine scaffold in a drug discovery campaign.

Figure 2: Iterative optimization workflow for tuning piperidine properties during lead optimization.

References

-

Morgenthaler, M. et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem.

-

Gillis, E. P. et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

Gomes, G. et al. (2022). "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." ACS Omega.

-

Nairoukh, Z. et al. (2020).[7] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry – A European Journal.[7]

-

Ritchie, T. J. et al. (2009). "The impact of aromatic ring count on physicochemical properties and attrition." Drug Discovery Today.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 6. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Note: High-Purity Synthesis of (S)-Piperidin-3-ylmethanol Hydrochloride

[1]

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of (S)-piperidin-3-ylmethanol hydrochloride (CAS: 1125551-75-8), a critical chiral building block in the development of kinase inhibitors and GPCR ligands.[1] Unlike generic reduction methods, this guide focuses on preserving optical purity (>98% ee) through a two-step sequence: esterification of (S)-nipecotic acid followed by a controlled lithium aluminum hydride (LiAlH₄) reduction.[1] Special emphasis is placed on the "Fieser Workup" to mitigate aluminum emulsion formation, ensuring high recovery yields.[1]

Retrosynthetic Analysis & Strategy

The synthesis targets the preservation of the stereocenter at the C3 position.[1] Direct reduction of the zwitterionic amino acid is often low-yielding due to solubility issues in ethereal solvents.[1] Therefore, the strategy proceeds via the ethyl ester intermediate, which significantly improves solubility in THF and facilitates a cleaner reduction.[1]

Chemical Pathway

-

Activation/Protection: Conversion of (S)-nipecotic acid to (S)-ethyl nipecotate hydrochloride.[1]

-

Reduction: Nucleophilic attack of hydride on the ester carbonyl using LiAlH₄.

-

Salt Formation: Isolation of the stable hydrochloride salt.[1]

Figure 1: Retrosynthetic logic flow ensuring stereochemical retention.

Detailed Experimental Protocols

Phase 1: Esterification of (S)-Nipecotic Acid

Objective: To convert the zwitterionic acid into a THF-soluble ester.

Reagents:

-

(S)-Nipecotic acid (CAS: 25137-00-2): 10.0 g (77.4 mmol)[1]

-

Thionyl chloride (SOCl₂): 11.3 mL (155 mmol, 2.0 equiv)[1]

-

Anhydrous Ethanol: 100 mL

-

Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, CaCl₂ drying tube.

Procedure:

-

Setup: Charge the RBF with anhydrous ethanol and cool to 0°C (ice bath).

-

Activation: Add SOCl₂ dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).[1]

-

Addition: Add (S)-nipecotic acid portion-wise to the cold solution.

-

Reaction: Remove ice bath and heat to reflux (80°C) for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9, Ninhydrin stain).

-

Workup: Concentrate the mixture in vacuo to remove excess EtOH and SOCl₂.

-

Isolation: The residue is (S)-ethyl nipecotate hydrochloride.[1] It can be used directly or neutralized to the free base (using sat.[1] NaHCO₃ and DCM extraction) for the reduction step.[1][2] Recommendation: Use Free Base for safer LAH handling.[1]

Phase 2: Reduction to (S)-Piperidin-3-ylmethanol

Objective: Selective reduction of the ester to the primary alcohol.[1]

Reagents:

-

(S)-Ethyl nipecotate (Free Base): 10.0 g (63.6 mmol)[1]

-

Lithium Aluminum Hydride (LiAlH₄): 3.6 g (95.4 mmol, 1.5 equiv)[1]

-

Anhydrous THF: 150 mL

Critical Process Parameter (CPP): The rate of addition and temperature control are vital to prevent racemization and runaway exotherms.

Procedure:

-

Inertion: Flame-dry a 500 mL 3-neck flask under Nitrogen flow.

-

Slurry Prep: Add LiAlH₄ pellets and 100 mL anhydrous THF. Cool to 0°C.[1]

-

Addition: Dissolve (S)-ethyl nipecotate in 50 mL THF. Add this solution dropwise to the LiAlH₄ slurry over 45 minutes, maintaining internal temp <10°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Then, heat to gentle reflux for 1 hour to ensure completion.

-

The Fieser Quench (CRITICAL): Cool back to 0°C. Quench carefully in this exact order (for x grams of LiAlH₄ used):

-

Add x mL Water (3.6 mL) — Slowly! vigorous H₂ evolution.

-

Add x mL 15% NaOH (3.6 mL).

-

Add 3x mL Water (10.8 mL).

-

-

Filtration: Warm to RT and stir for 15 mins. A granular white precipitate (lithium aluminates) will form.[1] Filter through a Celite pad.[1] Wash cake with warm THF.

-

Isolation: Dry filtrate over Na₂SO₄, filter, and concentrate to yield the crude amino alcohol oil.

Phase 3: Salt Formation

Process Workflow & Safety Logic

The following diagram illustrates the critical decision points during the workup, specifically the "Fieser Method" which prevents the formation of unmanageable emulsions common in aluminum hydride reductions.

Figure 2: The Fieser Workup Protocol for Aluminum Hydrides.

Analytical Specifications & Troubleshooting

Characterization Data

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 97% | HPLC (C18) |

| Chiral Purity | > 98% ee | Chiral HPLC (Chiralpak AD-H) |

| ¹H NMR (D₂O) | δ 3.45 (m, 2H), 3.25 (m, 2H), 2.80 (t, 1H), 1.90 (m, 1H), 1.8-1.2 (m, 4H) | 400 MHz NMR |

| Mass Spec | [M+H]⁺ = 116.1 (Free Base) | LC-MS (ESI) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | "Slimy" Aluminum emulsion during workup.[1] | Use the Fieser quench ratios strictly (1:1:3).[1] Do not rush the stirring step after water addition. |

| Racemization | Excessive heat during esterification or reduction.[1] | Maintain esterification reflux <4h.[1][2][4] Keep LAH addition <10°C. |

| Incomplete Reduction | Moisture in THF or old LiAlH₄.[1] | Distill THF over Na/Benzophenone.[1] Use fresh LiAlH₄ pellets (not powder if possible).[1] |

References

-

Reduction of Esters: Brown, W. G.[1][3] Organic Reactions1951 , 6, 469.[1] (Classic review of LiAlH4 reductions).

-

Fieser Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967 ; Vol. 1, p 581.[1]

-

Nipecotic Acid Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 1796510, Nipecotic acid.[1] [Link].[1]

-

Target Molecule: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 70700777, (S)-Piperidin-3-ylmethanol hydrochloride.[1] [Link].[1]

-

Chiral Resolution Context: Organic Syntheses, Coll. Vol. 8, p.152 (1993).[1] (General methods for resolution of piperidine derivatives).

N-protection strategies for Piperidin-3-ylmethanol

Application Note: Chemoselective N-Protection of Piperidin-3-ylmethanol

Part 1: Strategic Overview & Chemical Logic

The Challenge: Nucleophilic Competition Piperidin-3-ylmethanol presents a classic chemoselectivity challenge in organic synthesis: distinguishing between a secondary amine (nucleophile 1) and a primary alcohol (nucleophile 2).[1]

-

Secondary Amine (

): Highly nucleophilic, sterically accessible. -

Primary Alcohol (

): Less nucleophilic but capable of reacting with highly electrophilic protecting group reagents (e.g., acid chlorides) to form carbonates or esters.

The Solution: Kinetic Control & Reagent Selection

Successful N-protection relies on kinetic control .[1] The amine reacts orders of magnitude faster than the alcohol with electrophiles like anhydrides (

Part 2: Decision Matrix & Workflow

Before selecting a protocol, evaluate the downstream chemistry requirements.

Figure 1: Strategic Decision Matrix for N-Protecting Group Selection.

Part 3: Detailed Experimental Protocols

Protocol A: N-Boc Protection (The "Gold Standard")

Reagent: Di-tert-butyl dicarbonate (

-

Selectivity Factor: High.[1]

reacts sluggishly with alcohols without a catalyst (like DMAP).[1] -

Solvent System:

(homogeneous) or

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask, dissolve Piperidin-3-ylmethanol (1.0 equiv, 10 mmol) in DCM (50 mL).

-

Base Addition: Add Triethylamine (

) (1.2 equiv).[1] Note: While the reaction proceeds without base, -

Reagent Addition: Cool to

. Add a solution of -

Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Stain: Ninhydrin for amine disappearance; PMA for product).[1]

-

Workup (Self-Validating Step):

-

Wash organic layer with 10% Citric Acid (2 x 30 mL).[1] Why? Citric acid protonates unreacted starting material, forcing it into the aqueous layer, purifying the organic phase.

-

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Usually yields a clear oil/white solid requiring no chromatography.[1] If necessary, flash chromatography (Hexanes/EtOAc).[2]

Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)

Reagent: Benzyl chloroformate (

Step-by-Step Methodology:

-

Biphasic Setup: Dissolve Piperidin-3-ylmethanol (10 mmol) in THF (20 mL) and Water (20 mL).

-

Buffer: Add

(2.5 equiv). Why? Carbonate acts as a buffer to neutralize HCl generated, preventing amine protonation while being too weak to deprotonate the alcohol. -

Controlled Addition: Cool vigorously stirred mixture to

(Ice bath). -

Reaction: Add

(1.05 equiv) dropwise.[1] Crucial: Keep temperature -

Quench: Stir at

for 1 hour, then RT for 2 hours. -

Workup: Extract with EtOAc. Wash with 1M HCl (removes amine) and sat.[1]

(removes benzyl alcohol byproduct).[1]

Protocol C: N-Fmoc Protection (Selectivity Optimization)

Reagent: Fmoc-N-hydroxysuccinimide ester (

Step-by-Step Methodology:

-

Solvent: Dissolve amine (10 mmol) in Acetone/Water (1:1, 60 mL).

-

Base: Add

(1.5 equiv). Avoid strong bases like NaOH which degrade Fmoc. -

Addition: Add

(1.0 equiv) as a solid or dissolved in minimal acetone. -

Reaction: Stir at RT for 12–18 hours.

-

Workup: Acidify carefully to pH 4-5 with dilute HCl (do not go lower to avoid Fmoc cleavage). Extract with EtOAc.[1]

Part 4: Data Summary & Comparative Analysis

| Feature | Boc Strategy | Cbz Strategy | Fmoc Strategy |

| Reagent | |||

| Selectivity ( | Excellent | Moderate (Temp.[1][3] dependent) | Good (Reagent dependent) |

| Cleavage Condition | Acid (TFA/HCl) | Hydrogenolysis ( | Base (Piperidine) |

| Primary Risk | Volatility of byproduct | O-Carbonylation | Base-catalyzed polymerization |

| Typical Yield | >90% | 80-85% | 75-85% |

Part 5: Troubleshooting "The O-Acylation Trap"

If NMR shows a downfield shift of the

Rescue Protocol (Selective Hydrolysis):

-

Dissolve the crude mixture (N,O-diprotected species) in MeOH .

-

Add

(2.0 equiv) or LiOH (1.5 equiv).[1] -

Stir at RT for 30 minutes.

-

Mechanism: The Carbonate (O-PG) is an ester and is far more labile to hydrolysis than the Carbamate (N-PG).[1] This selectively cleaves the O-group, returning the alcohol while keeping the amine protected.

Figure 2: Rescue workflow for accidental O-protection.

Part 6: References

-

Boc Selectivity & Mechanism:

-

Cbz Protection (Schotten-Baumann):

-

Fmoc Reagent Choice (

vs-

BOC Sciences.[1] "Fmoc Amino Acids: Fmoc-OSu vs Fmoc-Cl." Retrieved from

-

-

Piperidin-3-ylmethanol Properties:

-

General Amino Alcohol Protection:

Sources

- 1. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. semanticscholar.org [semanticscholar.org]

- 10. (S)-Piperidin-3-ylmethanol hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Derivatization of Piperidin-3-ylmethanol Hydrochloride for SAR Library Generation

Abstract & Strategic Importance

Piperidine scaffolds are ubiquitous in FDA-approved therapeutics, appearing in over 70 marketed drugs including paroxetine and ritalin derivatives [1]. Piperidin-3-ylmethanol hydrochloride represents a high-value "privileged scaffold" for Structure-Activity Relationship (SAR) studies due to its bifunctional nature and defined stereochemistry.

This Application Note provides a rigorous technical guide for the divergent synthesis of analogs from this core. Unlike simple piperidines, the 3-hydroxymethyl moiety offers a unique vector for extending into solvent-accessible pockets within protein targets, while the secondary amine serves as the primary anchor for basicity-dependent binding interactions.

Key Challenges Addressed:

-

Chemoselectivity: Differentiating between the nucleophilic nitrogen and the primary oxygen.

-

Salt Handling: Efficiently managing the hydrochloride salt in non-polar organic transformations.

-

Divergent Workflows: Protocols for N-alkylation (reductive amination) vs. O-functionalization (Mitsunobu/Alkylation).

Strategic Analysis & Workflow Visualization

The derivatization logic relies on orthogonal protection and reactivity profiles. The nitrogen atom is the "soft" nucleophile and generally more reactive toward alkyl halides and carbonyls. The oxygen atom is "harder" and requires activation (e.g., Mitsunobu conditions) or strong bases (NaH) to react, necessitating prior N-protection.

Workflow Logic (Graphviz Diagram)

Figure 1: Divergent synthesis workflow. Path A utilizes the intrinsic nucleophilicity of the secondary amine. Path B requires N-protection to isolate the alcohol reactivity.

Critical Pre-Step: Handling the Hydrochloride Salt

Direct use of the HCl salt in non-polar solvents (DCM, Toluene) often leads to heterogeneous mixtures and poor conversion. While in situ neutralization with DIPEA is possible, isolating the free base is superior for sensitive catalytic reactions.

Protocol: Isolation of Free Base

-

Dissolve Piperidin-3-ylmethanol HCl (10 mmol) in minimal water (5 mL).

-

Add 4M NaOH dropwise until pH > 12.

-

Saturate the aqueous phase with NaCl (salting out is critical due to high water solubility of the amino alcohol).

-

Extract exhaustively with IPA:DCM (1:3 ratio, 5 x 20 mL). Note: Pure DCM is often insufficient.

-

Dry combined organics over Na₂SO₄, filter, and concentrate.

-

QC: Verify absence of chloride counter-ion via silver nitrate test or elemental analysis if necessary.

Module 1: N-Functionalization (Reductive Amination)

Context: Reductive amination is the gold standard for generating N-alkylated analogs for SAR. It avoids the over-alkylation issues common with alkyl halides [2].

Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance (does not reduce ketones/aldehydes to alcohols as readily) [3].

Detailed Protocol

Scale: 1.0 mmol Reaction Time: 4–16 hours

-

Preparation: In a 20 mL scintillation vial, suspend Piperidin-3-ylmethanol HCl (151 mg, 1.0 mmol) in 1,2-Dichloroethane (DCE, 5 mL). Note: DCE is superior to THF for STAB reactions due to faster iminium ion formation.

-

Neutralization: Add DIPEA (1.2 eq, 209 µL) to free-base the amine in situ. Stir for 10 min.

-

Imine Formation: Add the requisite Aldehyde (1.05 eq). If the aldehyde is aromatic or sterically hindered, add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30–60 minutes at Room Temperature (RT).

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 318 mg) in one portion.

-

Caution: Mild gas evolution (H₂).

-

-

Monitoring: Monitor by LCMS. The intermediate imine may be visible; look for the M+H of the product.

-

Quench: Quench with saturated aqueous NaHCO₃ (5 mL).

-

Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine.[1] Dry over MgSO₄.

-

Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient).

Table 1: Reagent Selection for N-Alkylation

| Reagent | Reactivity | Toxicity | Comment |

| STAB (NaBH(OAc)₃) | Moderate | Low | Recommended. Mild, selective for aldehydes over ketones. |

| NaCNBH₃ | Low | High | Use only if STAB fails; requires pH control. |

| NaBH₄ | High | Low | Too reactive; reduces aldehydes to alcohols before amination. |

Module 2: O-Functionalization (The Mitsunobu Route)

Context: To functionalize the hydroxyl group (e.g., to create an ether linkage to an aromatic ring), the nitrogen must be "masked." The Mitsunobu reaction is ideal for installing diverse phenols or heteroaromatics with inversion of configuration (if chiral) [4].

Step A: N-Boc Protection

-

Dissolve HCl salt (1.0 eq) in Dioxane/Water (1:1).

-

Add Na₂CO₃ (2.5 eq) and Boc₂O (1.1 eq). Stir at RT for 4 h.

-

Standard workup yields N-Boc-piperidin-3-ylmethanol .

Step B: Mitsunobu Coupling Protocol

Scale: 0.5 mmol Critical Requirement: Anhydrous conditions.

-

Setup: Flame-dry a round-bottom flask under N₂ atmosphere.

-

Dissolution: Dissolve N-Boc-piperidin-3-ylmethanol (108 mg, 0.5 mmol), Triphenylphosphine (PPh₃) (1.5 eq, 197 mg), and the Phenol/Nucleophile (1.1 eq) in anhydrous THF (3 mL).

-

Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq, 148 µL) dropwise over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Workup: Concentrate THF. Triturate the residue with Hexane/Et₂O (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.[1]

-

Purification: Column chromatography is essential to remove hydrazide byproducts.

Step C: Deprotection

-

Treat the purified intermediate with TFA/DCM (1:4) for 1 hour.

-

Concentrate to yield the O-substituted piperidine trifluoroacetate salt .

Troubleshooting & Optimization

Table 2: Common Failure Modes and Solutions

| Observation | Probable Cause | Corrective Action |

| Low Yield (N-Alkylation) | Incomplete neutralization of HCl salt. | Increase DIPEA or perform separate free-basing step (Section 3). |

| Dialkylation (N-Alkylation) | Aldehyde is too reactive (e.g., Formaldehyde). | Use lower temperature (-78°C) or switch to amide coupling + reduction. |

| No Reaction (Mitsunobu) | pKa of nucleophile is too high (>11). | Mitsunobu works best for acidic nucleophiles (phenols, imides). Use ADDP/PBu₃ for higher pKa nucleophiles. |

| Separation Issues | TPPO contamination in Mitsunobu. | Use polymer-supported PPh₃ or perform saponification if the product is acid/base stable. |

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

-

Abdel-Magid, A. F., et al. (1996).[7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][7][8][9][10] The Journal of Organic Chemistry.

-

Common Organic Chemistry. (n.d.).

-

Swamy, K. C., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2] Chemical Reviews.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]